1-(Hydroxymethyl)-5,5-dimethylhydantoin
Overview
Description
1-(Hydroxymethyl)-5,5-dimethylhydantoin is an organic compound belonging to the class of hydantoins. Hydantoins are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and two carbonyl groups. This particular compound is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom and two methyl groups attached to the carbon atoms in the ring. It is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)-5,5-dimethylhydantoin can be synthesized through several methods. One common method involves the reaction of 5,5-dimethylhydantoin with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formaldehyde acting as a hydroxymethylating agent.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The carbonyl groups in the hydantoin ring can be reduced to form hydroxyl groups.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide or ethyl bromide are employed under basic conditions.
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives of the compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Alkyl or aryl-substituted derivatives of the compound.
Scientific Research Applications
1-(Hydroxymethyl)-5,5-dimethylhydantoin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as an anticonvulsant and antimicrobial agent.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)-5,5-dimethylhydantoin involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydroxymethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-(Hydroxymethyl)-5,5-dimethylhydantoin can be compared with other similar compounds such as:
5,5-Dimethylhydantoin: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(Hydroxymethyl)hydantoin: Similar structure but without the dimethyl groups, leading to variations in physical and chemical properties.
Properties
IUPAC Name |
1-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQZJFKTROUNPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6035152 | |
Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid | |
Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble | |
Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
116-25-6, 27636-82-4 | |
Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116256 | |
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Record name | (Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027636824 | |
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Record name | MDM Hydantoin | |
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Record name | 2,4-Imidazolidinedione, 1-(hydroxymethyl)-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-(Hydroxymethyl)-5,5-dimethylhydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6035152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxymethyl-5,5-dimethylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.757 | |
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Record name | 2,4-Imidazolidinedione, (hydroxymethyl)-5,5-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.102 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(HYDROXYMETHYL)-5,5-DIMETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CW1VP51HL | |
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Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 117 °C | |
Record name | 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between MDM Hydantoin and formaldehyde allergy?
A: MDM Hydantoin is a formaldehyde-releaser, meaning it can release formaldehyde over time. Studies show a strong link between positive patch test reactions to MDM Hydantoin and pre-existing formaldehyde allergy [, , ]. This suggests that the released formaldehyde is responsible for the observed contact dermatitis in sensitive individuals.
Q2: How does the concentration of MDM Hydantoin in products affect formaldehyde-sensitive individuals?
A: Research indicates that even concentrations of MDM Hydantoin commonly used in cosmetic products can release enough formaldehyde to trigger dermatitis in some formaldehyde-allergic individuals []. In one study, a cream containing 1% MDM Hydantoin caused dermatitis in 33% of the tested formaldehyde-allergic patients, and even a 0.25% concentration still provoked reactions in some individuals [].
Q3: Can you explain the differences in patch test reactivity between formaldehyde, DM Hydantoin, and MDM Hydantoin?
A: Research has investigated the relationship between contact allergy to formaldehyde and patch test reactions to MDM Hydantoin and its parent compound, DM Hydantoin (which does not contain formaldehyde) []. The study found that individuals reacting to lower concentrations of formaldehyde in patch tests (0.1% and 0.3%) were more likely to show reactivity to both MDM Hydantoin and DM Hydantoin compared to those reacting only to 1% formaldehyde []. This suggests a possible cross-reactivity mechanism and highlights the importance of considering formaldehyde-releasers when evaluating formaldehyde allergy.
Q4: Are there analytical methods available to quantify MDM Hydantoin and related compounds in products?
A: Yes, High-Performance Liquid Chromatography (HPLC) methods have been developed for the simultaneous determination of MDM Hydantoin, DMDM Hydantoin, and DM Hydantoin in cosmetic products []. These methods offer accurate and sensitive quantification of these compounds, allowing researchers to assess the potential for formaldehyde release in various formulations.
Q5: What are the implications of increasing MDM Hydantoin use in consumer products?
A: Given the link between MDM Hydantoin, formaldehyde release, and contact allergy, increased use in cosmetic and other products raises concerns about potential increases in contact dermatitis cases among formaldehyde-sensitive consumers []. This highlights the need for greater awareness among manufacturers and consumers regarding the presence of formaldehyde-releasers in everyday products.
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